

Technical Guide: MES Hemisodium Salt in Research Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *MES hemisodium salt*

Cat. No.: *B568281*

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This technical guide provides an in-depth overview of 2-(N-Morpholino)ethanesulfonic acid hemisodium salt (**MES hemisodium salt**), a widely used buffering agent in biological and biochemical research. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's core properties, outlines a standard experimental protocol, and visualizes its application in a common laboratory workflow.

Core Properties of MES Hemisodium Salt

MES is one of the original "Good's buffers," developed to meet the specific needs of biochemical research.^{[1][2]} The hemisodium salt form offers convenient solubility while maintaining the key buffering characteristics of its parent acid. Its zwitterionic nature and pKa near physiological pH make it an excellent choice for a variety of applications.

Quantitative data and key characteristics are summarized below for easy reference.

| Property | Value | Source(s) |
|---|--|-----------------|
| Empirical Formula | C ₆ H ₁₃ NO ₄ S·0.5Na | [3][4][5] |
| or C ₁₂ H ₂₅ N ₂ NaO ₈ S ₂ | [6][7] | |
| Molecular Weight | 206.73 g/mol | [3][4][5][8] |
| or 412.46 g/mol | [6][7] | |
| CAS Number | 117961-21-4 | [3][7] |
| pKa (at 25°C) | 6.1 | [3][4][5] |
| Useful pH Range | 5.5 – 6.7 | [1][3][4][5][9] |
| Appearance | White crystalline powder | [3] |
| Solubility in Water | 500 mg/mL | [3] |

Note on Formula and Molecular Weight: The hemisodium salt designation indicates one sodium ion for every two molecules of MES. This can be represented as a monomer with half a sodium atom (C₆H₁₃NO₄S·0.5Na) and a corresponding molecular weight of 206.73 g/mol , or as a dimer (C₁₂H₂₅N₂NaO₈S₂) with a molecular weight of 412.46 g/mol . The monomer representation is frequently used by suppliers.

Key Applications in Research and Drug Development

MES buffer is valued for its chemical stability and minimal interference with biological processes. It does not form significant complexes with most metal ions, making it a reliable non-coordinating buffer for studies involving metal-dependent enzymes or reactions.[1][9][10]

Key application areas include:

- **Cell Culture:** It is used in culture media for bacteria, yeast, and mammalian cells due to its stability and lack of metabolism by cells.[1][9] It can also be used at low concentrations in plant cell culture media.[7][11][12]

- **Chromatography and Electrophoresis:** MES is an excellent buffer for various protein purification techniques, including cation exchange, gel-filtration, and hydrophobic interaction chromatography.[1][9] Its low ionic mobility also makes it suitable for use as a running buffer in SDS-PAGE and capillary electrochromatography.[1][2][9]
- **Enzyme Assays and Protein Studies:** The buffer's inertness is critical for enzyme kinetics studies where maintaining a specific pH without interfering with the reaction is paramount.[2][13] It has also been shown to interact with the peptide backbone of proteins like bovine serum albumin, leading to net protein stabilization.[1][14]
- **Toxicity Studies:** MES is suitable for most toxicity studies and is used as an experimental medium to evaluate the response of biological systems to drugs or potentially toxic substances.[14]
- **Biochemical Assays:** It is frequently used for the resuspension of carboxylated micelles and the immobilization of peptides.[11][12]

Experimental Protocol: Preparation of 0.1 M MES Buffer (pH 6.0)

This protocol describes the preparation of 1 liter of a 0.1 M MES buffer solution with a final pH of 6.0.

Materials:

- **MES hemisodium salt** (MW = 206.73 g/mol)
- Deionized (DI) water
- 10 N Sodium Hydroxide (NaOH) or Hydrochloric Acid (HCl)
- Calibrated pH meter
- Stir plate and magnetic stir bar
- 1 L graduated cylinder

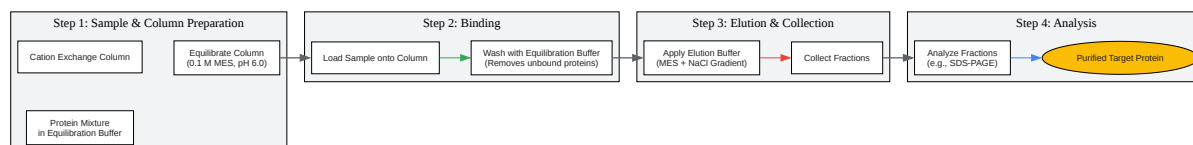
- 1 L beaker
- Sterile storage bottle
- 0.22 µm sterile filter (optional)

Methodology:

- Calculate Required Mass: To prepare 1 L of 0.1 M MES buffer, weigh out 20.673 grams of **MES hemisodium salt**.
 - Calculation: $0.1 \text{ mol/L} \times 206.73 \text{ g/mol} \times 1 \text{ L} = 20.673 \text{ g}$
- Dissolution: Add approximately 800 mL of DI water to a 1 L beaker. Place the beaker on a stir plate with a magnetic stir bar and begin stirring. Slowly add the weighed **MES hemisodium salt** to the water and allow it to dissolve completely.
- pH Adjustment: Once the powder is fully dissolved, place the pH electrode into the solution. Monitor the pH and slowly add drops of NaOH or HCl to adjust the pH to the target of 6.0. [\[13\]](#) Use NaOH if the initial pH is below 6.0 and HCl if it is above. Exercise caution when nearing the target pH to avoid overshooting.
- Final Volume Adjustment: Transfer the buffer solution to a 1 L graduated cylinder. Add DI water until the final volume reaches exactly 1 L.
- Sterilization and Storage: For applications requiring sterility, pass the buffer through a 0.22 µm filter into a sterile storage bottle. [\[2\]](#) Store the prepared buffer at 4°C to inhibit microbial growth.

Visualized Workflow: Protein Purification using Cation Exchange Chromatography

The following diagram illustrates a typical workflow where MES buffer is used to separate proteins based on charge. MES is an ideal choice for this application due to its buffering capacity in the acidic range and its non-coordinating nature.



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Caption: Workflow for protein purification using MES buffer.

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- To cite this document: BenchChem. [Technical Guide: MES Hemisodium Salt in Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b568281#mes-hemisodium-salt-molecular-weight-and-formula]

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